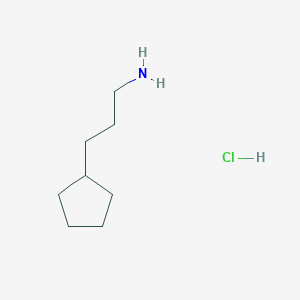![molecular formula C10H8BrF2NO2 B1372055 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile CAS No. 1181503-01-4](/img/structure/B1372055.png)
2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
Vue d'ensemble
Description
2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile is a chemical compound with the molecular formula C10H8BrF2NO2 and a molecular weight of 292.08 g/mol . This compound is characterized by the presence of bromine, difluoromethoxy, and methoxy groups attached to a phenyl ring, along with an acetonitrile group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile involves multiple steps, typically starting with the bromination of a suitable phenyl precursor. The difluoromethoxy and methoxy groups are introduced through specific substitution reactions. Industrial production methods often utilize advanced techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles.
Applications De Recherche Scientifique
2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of halogenated phenyl derivatives on biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and difluoromethoxy groups enhances its binding affinity and selectivity towards these targets. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile can be compared with other halogenated phenyl derivatives, such as:
- 2-[3-Bromo-4-(trifluoromethoxy)-5-methoxyphenyl]acetonitrile
- 2-[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
- 2-[3-Iodo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of bromine and difluoromethoxy groups in this compound provides distinct properties that make it valuable for specific research applications .
Propriétés
IUPAC Name |
2-[3-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO2/c1-15-8-5-6(2-3-14)4-7(11)9(8)16-10(12)13/h4-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNICRLCJFVTQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC#N)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




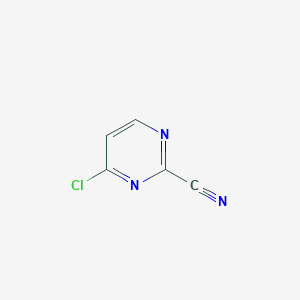
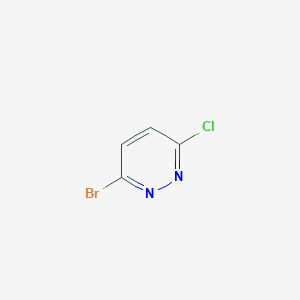

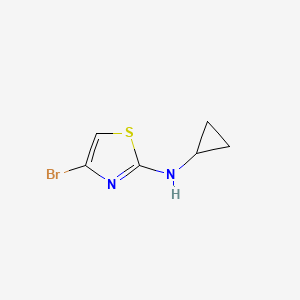


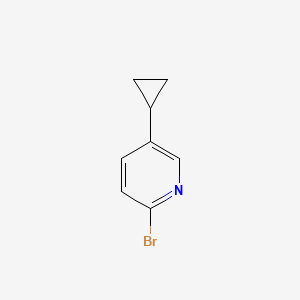

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)
